molecular formula C9H8ClN3O3S B12242446 4-(5-chloro-2-methoxybenzenesulfonyl)-4H-1,2,4-triazole

4-(5-chloro-2-methoxybenzenesulfonyl)-4H-1,2,4-triazole

Cat. No.: B12242446
M. Wt: 273.70 g/mol
InChI Key: MXNWGIOBOMGTLM-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methoxybenzenesulfonyl)-4H-1,2,4-triazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazole ring substituted with a 5-chloro-2-methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxybenzenesulfonyl)-4H-1,2,4-triazole typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1,2,4-triazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and other contaminants from affecting the reaction. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methoxybenzenesulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The triazole ring and the aromatic moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Bases: Triethylamine, sodium hydroxide, and potassium carbonate.

    Solvents: Dichloromethane, chloroform, and dimethyl sulfoxide.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazoles, while oxidation reactions can produce sulfonic acids or other oxidized derivatives.

Scientific Research Applications

4-(5-chloro-2-methoxybenzenesulfonyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxybenzenesulfonyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(5-chloro-2-methoxybenzenesulfonyl)-4H-1,2,4-triazole can be compared with other similar compounds, such as:

    5-chloro-2-methoxybenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares some structural similarities.

    Other substituted triazoles: Various triazole derivatives with different substituents can be compared in terms of their chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8ClN3O3S

Molecular Weight

273.70 g/mol

IUPAC Name

4-(5-chloro-2-methoxyphenyl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C9H8ClN3O3S/c1-16-8-3-2-7(10)4-9(8)17(14,15)13-5-11-12-6-13/h2-6H,1H3

InChI Key

MXNWGIOBOMGTLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NN=C2

Origin of Product

United States

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